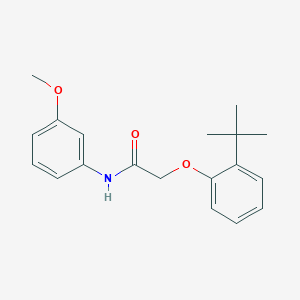

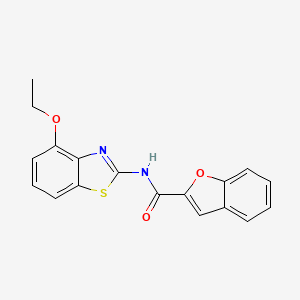

2-(2-tert-butylphenoxy)-N-(3-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar acetamide derivatives involves multi-step chemical reactions starting from basic aromatic compounds. The Leuckart synthesis method is commonly used for the preparation of acetamide derivatives, indicating a complex process involving several stages such as acetylation, amidation, and final modifications to introduce specific functional groups (Rani, Pal, Hegde, & Hashim, 2016).

Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms within the compound. Hydrogen-bonding patterns, as observed in similar structures, show that molecules are linked by a combination of C-H...O hydrogen bonds and C-H...π(arene) hydrogen bonds, which influence the molecular conformation and stability (López et al., 2010).

Chemical Reactions and Properties

Acetamide derivatives participate in various chemical reactions, reflecting their reactivity and interaction with other substances. The presence of functional groups like methoxy and tert-butyl enhances their reactivity, facilitating the formation of complex structures and their application in synthetic chemistry (Yang Man-li, 2008).

Physical Properties Analysis

The physical properties of acetamide derivatives, including melting point, solubility, and crystal structure, are influenced by their molecular structure. The introduction of tert-butyl and methoxy groups can alter these properties, affecting their solubility and stability (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity, of acetamide derivatives are defined by their functional groups. The electron-donating and withdrawing characteristics of the tert-butyl and methoxy groups influence the compound's reactivity, making it a significant subject for chemical research and application (Geetha, Sribalan, & Lakshmi, 2023).

Scientific Research Applications

Paracetamol Metabolism and Genetic Differences

Paracetamol is a widely used analgesic and antipyretic, metabolized through several pathways including glucuronidation, sulfation, and oxidation. Differences in metabolism can suggest susceptibility to toxicity and efficacy in pain alleviation, linked to pharmacogenetic profiles. Understanding these differences is crucial for personalized medicine and reducing adverse effects (Li-zi Zhao & G. Pickering, 2011).

Analgesic Mechanisms of Acetaminophen

Recent research highlights acetaminophen's complex analgesic mechanisms beyond cyclooxygenase enzyme inhibition. Its metabolite AM404 acts on TRPV1 and cannabinoid receptors, indicating a multi-faceted approach to pain management. This expands the potential therapeutic applications of acetaminophen and related compounds (Nobuko Ohashi & T. Kohno, 2020).

Environmental Presence of Synthetic Phenolic Antioxidants

Studies on synthetic phenolic antioxidants, related to the chemical structure of the initial query, show widespread environmental occurrence and human exposure, raising concerns about their potential toxicity and need for novel, less harmful alternatives. This highlights the importance of understanding the environmental impact of chemical compounds (Runzeng Liu & S. Mabury, 2020).

Bioactivities of Phenolic Compounds

Research on 2,4-Di-tert-butylphenol and its analogs, which share structural similarities with the query compound, reveals potent toxicity and bioactivity across various organisms. This provides insights into the natural roles and potential applications of these compounds in biotechnology and agriculture (Fuqiang Zhao et al., 2020).

properties

IUPAC Name |

2-(2-tert-butylphenoxy)-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-19(2,3)16-10-5-6-11-17(16)23-13-18(21)20-14-8-7-9-15(12-14)22-4/h5-12H,13H2,1-4H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHVLKDPDLXAPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5510754.png)

![(1R*,3S*)-3-ethoxy-7-[(2-morpholin-4-ylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5510757.png)

![3-(4-methyl-1-piperidinyl)-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5510793.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5510802.png)

![5-(3-chlorobenzylidene)-3-[(3-chlorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5510809.png)

![6-(2-furyl)-2-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5510833.png)